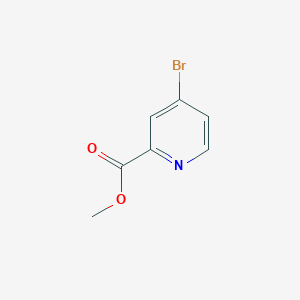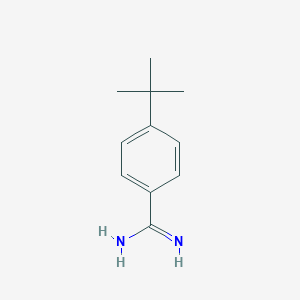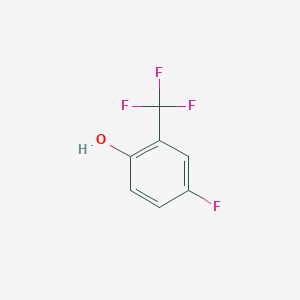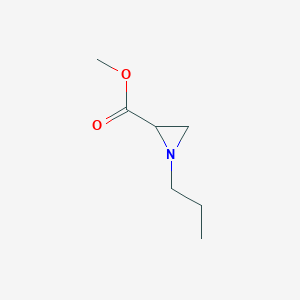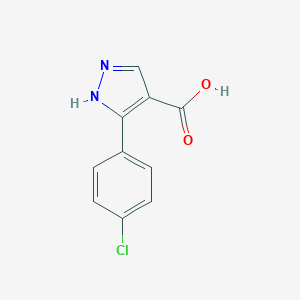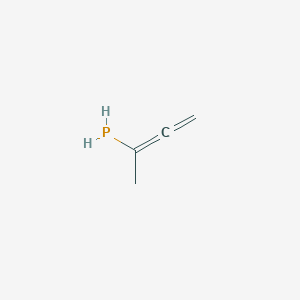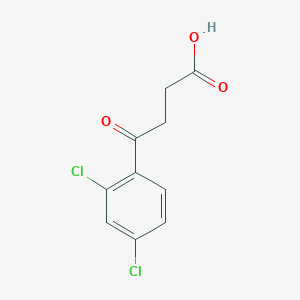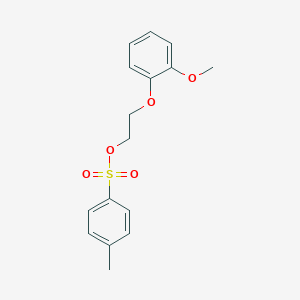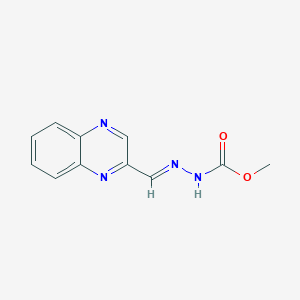![molecular formula C12H22O B144634 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol CAS No. 129917-19-7](/img/structure/B144634.png)
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol, also known as Bicyclic Alcohol, is a bicyclic compound that has been of interest to researchers due to its unique structure and potential applications in various fields. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism Of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is not fully understood, but it is believed to involve interactions with specific receptors or enzymes in the body. It has been shown to have potential biological activity, including antitumor and antiviral activity.
Biochemical And Physiological Effects
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One advantage of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is its unique structure, which makes it a potential candidate for various applications. However, its synthesis can be challenging, and it may not be readily available in large quantities. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol. One direction is to further study its mechanism of action and potential biological activity, which may lead to the development of new drugs or therapies. Another direction is to explore its potential use as a chiral auxiliary in asymmetric synthesis, which may lead to the development of new methods for synthesizing chiral compounds. Additionally, further research could be done to explore its potential use as a flavoring agent in the food industry.
Synthesis Methods
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol can be synthesized using different methods, including the Diels-Alder reaction, Grignard reaction, and reduction of the corresponding ketone. The Diels-Alder reaction involves the reaction of cyclopentadiene and maleic anhydride, followed by reduction of the resulting adduct. The Grignard reaction involves the reaction of cyclopentadiene with magnesium, followed by addition of 2-bromo-1-pentanol. Reduction of the corresponding ketone can be achieved using sodium borohydride.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been studied as a potential drug candidate due to its unique structure and potential biological activity. In the field of materials science, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a flavoring agent in the food industry.
properties
CAS RN |
129917-19-7 |
|---|---|
Product Name |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)pentan-2-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-11(13)9-12-6-4-10(8-12)5-7-12/h10-11,13H,2-9H2,1H3 |
InChI Key |
UGPXEOVZLBCIEN-UHFFFAOYSA-N |
SMILES |
CCCC(CC12CCC(C1)CC2)O |
Canonical SMILES |
CCCC(CC12CCC(C1)CC2)O |
synonyms |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



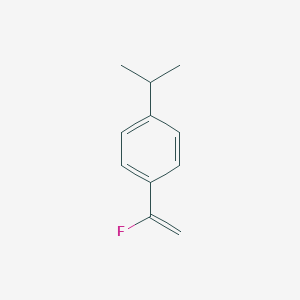

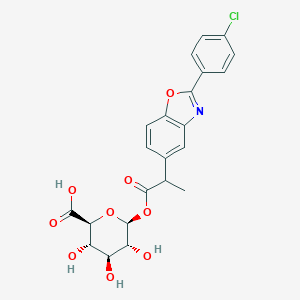
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
